1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-bromophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOFYLVPFXQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The benzylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the methanethione linkage under controlled conditions, often using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine exhibit significant anticancer properties. For instance, analogs of piperazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of piperazine derivatives that displayed potent cytotoxic effects on human cancer cell lines, suggesting a potential application in cancer therapy .
Antimicrobial Properties
Piperazine derivatives have been investigated for their antimicrobial activities. Research has demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi. The incorporation of furan and bromophenyl groups is believed to enhance their antimicrobial efficacy. A case study reported on the synthesis of piperazine derivatives that showed promising results against common pathogens, paving the way for further exploration in antimicrobial drug development .
Neurological Applications
The piperazine scaffold is known for its neuropharmacological potential. Compounds like this compound could be explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment. Studies have indicated that modifications in the piperazine structure can lead to varying affinities for serotonin and dopamine receptors, which are crucial targets in psychiatric disorders .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are sought after for cosmetic applications to treat hyperpigmentation disorders. Research into similar compounds has shown competitive inhibition properties against tyrosinase, suggesting that further studies on this compound could yield beneficial results in dermatological applications .
Data Table: Summary of Biological Activities
| Application Area | Activity Type | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | |
| Antimicrobial | Bacterial Inhibition | |
| Neurological | Neurotransmitter Modulation | |
| Enzyme Inhibition | Tyrosinase Inhibition |
Case Studies
- Anticancer Study : A series of synthesized piperazine derivatives were tested against various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
- Neuropharmacological Assessment : A pharmacological evaluation indicated that certain piperazine derivatives exhibited anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
The compound’s unique combination of benzyl , 4-bromophenyl , furan , and carbothioyl groups distinguishes it from other piperazine derivatives. Below is a comparative analysis of key analogues:
Key Observations:
Electronic Effects : The carbothioyl group in the target compound may enhance hydrogen-bonding interactions compared to analogues with ether or alkyl substituents (e.g., furylmethyl in or methylpiperazine in ).
Steric Considerations : The bulky furan-2-carbothioyl moiety may restrict conformational flexibility compared to smaller substituents (e.g., methyl or benzodioxol groups in ).
Pharmacological Implications (Hypothetical)
- Anticancer Activity : Analogues like 16a (pyrrolo-pyrimidine derivatives) exhibit in vitro anticancer properties , implying that the bromophenyl and carbothioyl groups may synergize in targeting kinases or DNA repair pathways.
- CNS Modulation : The benzylpiperazine scaffold is associated with psychoactivity (e.g., BZP ), but the bromophenyl and carbothioyl groups could redirect binding to serotonin or sigma receptors .
Metabolic and Stability Considerations
- Bromine Substitution : The 4-bromophenyl group could slow oxidative metabolism, as seen in halogenated pharmaceuticals .
Biological Activity
1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine core with a benzyl group and a furan-2-carbothioyl moiety, which contributes to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution and cyclization.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Benzyl Group | A phenyl group attached to a methylene (-CH2-) group. |
| Furan-2-Carbothioyl | A furan ring substituted with a carbonyl and thiol group. |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of the benzo[b]furan motif have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research into related benzofuran derivatives has shown efficacy against various bacterial strains, indicating that this compound may also possess similar activities .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can often be correlated with specific structural features. The presence of the bromophenyl and furan moieties appears to enhance activity against certain biological targets, possibly by increasing lipophilicity and facilitating interaction with cellular membranes.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Bromophenyl Substitution | Enhances lipophilicity; increases receptor affinity. |
| Furan Ring | Contributes to electron delocalization; may improve binding interactions. |
| Piperazine Core | Essential for biological activity; interacts with neurotransmitter receptors. |
Case Studies
- Antitumor Efficacy : In a study involving various human cancer cell lines, compounds structurally similar to this compound exhibited significant cytotoxic effects, leading to increased interest in this class of compounds for cancer therapy .
- Neuropharmacological Effects : Research has indicated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine, and how are intermediates purified?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling bromophenyl derivatives with piperazine precursors) and thioacylation . Key steps may require protecting-group strategies (e.g., benzyl or carbothioyl protection) to avoid side reactions. Intermediates are purified via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization. Reaction progress is monitored by TLC and confirmed via NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction refined using SHELX software is employed .
- HPLC : Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodology : Initial pharmacological screening includes:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to the piperazine scaffold’s CNS-targeting potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Contradictions (e.g., variable antimicrobial efficacy) are addressed by:
- Assay Standardization : Replicating protocols under controlled conditions (pH, temperature, cell density) .
- Compound Purity : Re-analysing batches via HPLC and NMR to rule out impurities.
- Computational Validation : Molecular docking to assess binding affinity consistency across protein targets (e.g., using AutoDock Vina) .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
- Methodology :
- Substituent Modification : Replacing the 4-bromophenyl group with electron-withdrawing/-donating groups (e.g., nitro, methoxy) to modulate activity .
- Scaffold Hybridization : Fusing the furan-carbothioyl moiety with other heterocycles (e.g., thiazole, imidazole) to enhance solubility or target selectivity .
- Pharmacokinetic Profiling : Measuring logP (octanol-water partition coefficient) to optimize blood-brain barrier penetration .
Q. How does crystallographic data inform conformational analysis and polymorphism studies?
- Methodology :
- Single-Crystal Analysis : SHELX-refined X-ray structures reveal bond angles, torsional strain, and intermolecular interactions (e.g., π-π stacking of bromophenyl groups) .
- Polymorphism Screening : Solvent-drop grinding or thermal gradient recrystallization to identify stable polymorphs with distinct dissolution profiles .
Q. What strategies improve synthetic yield and scalability without compromising stereochemical integrity?
- Methodology :
- Catalytic Optimization : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for efficient aryl-piperazine bond formation .
- Flow Chemistry : Continuous-flow reactors for exothermic reactions (e.g., thioacylation) to enhance reproducibility and safety .
- Chiral Resolution : Diastereomeric salt formation or chiral HPLC to isolate enantiomers if racemization occurs during synthesis .
Q. How can researchers address discrepancies in solubility and stability during formulation studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
